molecular formula C9H10ClN3O2 B8462172 2-(6-Chloro-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine CAS No. 65156-93-6

2-(6-Chloro-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine

Cat. No. B8462172
CAS RN: 65156-93-6
M. Wt: 227.65 g/mol
InChI Key: CPAAIJRYURQEKM-UHFFFAOYSA-N
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Patent
US05874427

Procedure details

A solution of 5 gm (29 mMol) 6-chloro-3-nitro-2-picoline in 40 mL dimethylformamide was treated with 5.83 mL (44 mMol) dimethylformamide dimethylacetal and the resulting mixture heated at 100° C. for 1.5 hours. At this point, 2 drops of triethylamine followed by 1.9 mL dimethylformamide dimethylacetal were added and heating continued for 2 more hours. The reaction mixture was concentrated under reduced pressure to provide the desired compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.83 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>CN(C)C=O.C(N(CC)CC)C>[CH3:14][N:15]([CH3:17])[CH:16]=[CH:8][C:6]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=[C:2]([Cl:1])[N:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C)[N+](=O)[O-]
Name
Quantity
5.83 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
heating
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC1=NC(=CC=C1[N+](=O)[O-])Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.